3-Amino-4-pyridazinecarboxylic acid

Drug Discovery Aqueous Solubility Bioconjugation

Researchers requiring regiochemically precise heterocyclic cores often face scaffold limitations with standard phenyl/pyridine systems. 3-Amino-4-pyridazinecarboxylic acid solves this: • Orthogonal 3-NH₂/4-COOH enables sequential library diversification • 21.6 mg/mL aqueous solubility supports bioconjugation without co-solvents • Validated 93% synthetic yield ensures scalable, cost-efficient supply Suitable for MOF ligand design, focused library synthesis, and pharmaceutical intermediate supply.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 21141-03-7
Cat. No. B112273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-pyridazinecarboxylic acid
CAS21141-03-7
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CN=NC(=C1C(=O)O)N
InChIInChI=1S/C5H5N3O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H,(H2,6,8)(H,9,10)
InChIKeyKCOOFYQDXAMIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-pyridazinecarboxylic Acid: Overview


3-Amino-4-pyridazinecarboxylic acid (CAS 21141-03-7) is a bifunctional heterocyclic building block featuring a 1,2-diazine (pyridazine) core substituted with an amino group at the 3-position and a carboxylic acid group at the 4-position, with a molecular formula of C5H5N3O2 and a molecular weight of 139.11 g/mol . The compound possesses a melting point of 261–263°C (with decomposition) and a density of 1.533 g/cm³ . As a member of the pyridazine heterocycle family, it inherits the unique physicochemical signature of the 1,2-diazine ring system, characterized by a high dipole moment (~4.67 Debye) that promotes π-π stacking interactions and a dual hydrogen-bonding capacity arising from adjacent nitrogen atoms [1]. These properties make pyridazine a privileged scaffold in medicinal chemistry, frequently employed as an isosteric replacement for phenyl or other heteroaromatic rings to modulate drug-like properties [2].

Bifunctional pyridazine building block with orthogonal 3-amino and 4-carboxy groups
Privileged scaffold for isosteric replacement; high dipole moment supports π-stacking interactions
Measured aqueous solubility enables direct use in buffer-based coupling and bioconjugation

3-Amino-4-pyridazinecarboxylic Acid: Why Analogs Fall Short


Generic substitution of 3-amino-4-pyridazinecarboxylic acid with structurally analogous building blocks—such as 3-aminopyridine-4-carboxylic acid, 3-aminopyrazine-2-carboxylic acid, or 3-aminopyrimidine-4-carboxylic acid—is scientifically unjustified due to fundamental differences in physicochemical and electronic properties that directly impact downstream synthetic utility and final compound performance. The pyridazine ring (1,2-diazine) possesses a unique electronic configuration distinct from its 1,3-diazine (pyrimidine) and 1,4-diazine (pyrazine) isomers: the adjacent nitrogen atoms in pyridazine create a strong dipole moment (~4.67 D) that enhances π-stacking interactions with aromatic residues in biological targets, a feature not replicated by the more symmetrical pyrazine or pyrimidine cores [1]. Furthermore, the acid strength of pyridazine-4-carboxylic acid derivatives (pKa ≈ 2.8) differs markedly from pyrimidine- and pyrazine-carboxylic acids, affecting solubility, salt formation, and reactivity in coupling reactions [2]. The 3-amino-4-carboxy substitution pattern on the pyridazine ring also offers a specific vector geometry for derivatization that cannot be recapitulated by isomeric scaffolds, directly influencing the binding conformation of elaborated drug candidates [3].

Electronic configuration mismatch
Pyridine, pyrazine, and pyrimidine analogs lack the adjacent nitrogen dipole of pyridazine, altering π-stacking and hydrogen-bonding geometry.
Ionization state shifts
The pyridazine-4-carboxylic acid pKa differs from 3-carboxy and other heterocyclic isomers, affecting protonation, salt formation, and amide coupling efficiency.
Vector geometry cannot be replicated
The 3-amino-4-carboxy substitution pattern defines a unique exit vector; isomeric scaffolds produce different spatial orientation of derivatization handles.

3-Amino-4-pyridazinecarboxylic Acid: Differentiation Evidence


Aqueous Solubility Advantage

3-Amino-4-pyridazinecarboxylic acid demonstrates a measured aqueous solubility of 21.6 mg/mL (0.155 mol/L) at ambient conditions . This represents a significant improvement over the unsubstituted pyridazine-4-carboxylic acid scaffold, which lacks the 3-amino group and exhibits substantially lower water solubility. The amino substituent enhances hydrophilicity and provides an additional hydrogen-bonding donor/acceptor site, facilitating dissolution in aqueous buffers commonly employed in biochemical assays and bioconjugation protocols. The measured solubility places this compound in the 'moderately soluble' category on the Log S scale, making it directly compatible with aqueous reaction conditions without requiring organic co-solvents that may interfere with sensitive biological targets .

Aqueous Solubility
Class-level
21.6 mg/mL (0.155 mol/L)
Supports aqueous-phase reaction compatibility
Class-level inference; solubility advantage over unsubstituted pyridazine-4-carboxylic acid
Drug Discovery Aqueous Solubility Bioconjugation

Synthetic Yield Advantage

A validated synthetic route to 3-amino-4-pyridazinecarboxylic acid proceeds from pyrimido[4,5-c]pyridazin-5(1H)-one with an isolated yield of approximately 93% [1]. This high-yielding transformation provides a cost-effective and scalable entry point to the 3-amino-4-carboxy pyridazine scaffold. In contrast, alternative routes to isomeric 3-aminopyridazine-5-carboxylic acid or 3-aminopyridazine-6-carboxylic acid often require multi-step sequences with cumulative yields below 60% due to regioselectivity challenges inherent to electrophilic substitution on the electron-deficient diazine ring. The 93% yield for this specific transformation represents a class-level inference of superior synthetic accessibility relative to other aminopyridazinecarboxylic acid regioisomers.

Synthetic Yield
Class-level
~93% isolated yield
Reported high synthetic accessibility
Yield advantage inferred vs. other aminopyridazinecarboxylic acid regioisomers
Process Chemistry Heterocyclic Synthesis Route Scouting

Carboxylic Acid pKa Differentiation

The carboxylic acid moiety in the pyridazine-4-carboxylic acid scaffold exhibits a pKa of 2.8, compared to pKa 3.0 for the isomeric pyridazine-3-carboxylic acid [1]. This ~0.2 log unit difference in acid strength, while modest, is mechanistically significant and arises from the distinct electronic environment imposed by the adjacent nitrogen atoms in the 1,2-diazine ring. The 4-carboxy isomer is a slightly stronger acid than its 3-carboxy counterpart, a property that affects protonation state at physiological pH, salt formation with basic counterions, and reactivity in amide coupling reactions where carboxylate activation is required [1]. The 3-amino substituent in 3-amino-4-pyridazinecarboxylic acid further modulates this pKa through intramolecular hydrogen bonding and inductive effects.

pKa (Acid Strength)
Head-to-head
4-carboxy: pKa 2.8 | 3-carboxy: pKa 3.0
Influences ionization state and coupling reactivity
ΔpKa = 0.2; 4-carboxy is stronger acid
Physicochemical Profiling Salt Selection Formulation

Thermal Stability vs. Pyridine Analogs

3-Amino-4-pyridazinecarboxylic acid exhibits a melting point of 261–263°C with concurrent decomposition . This thermal profile indicates that the compound remains solid and structurally intact up to approximately 260°C, a property relevant for reactions requiring elevated temperatures or for long-term storage considerations. In comparison, the corresponding pyridine analog, 3-aminopyridine-4-carboxylic acid (3-aminoisonicotinic acid), typically decomposes at lower temperatures due to the different electronic distribution in the pyridine versus pyridazine ring. The higher decomposition temperature of the pyridazine derivative is attributable to the enhanced aromatic stabilization conferred by the adjacent nitrogen atoms and the resulting intermolecular hydrogen-bonding networks in the crystalline state .

Thermal Stability
Class-level
261–263°C (dec.)
Wide thermal window for high-temperature reactions
Class-level stability advantage over pyridine analogs
Storage Stability Reaction Conditions Thermal Analysis

Dipole Moment & Electron Density Advantage

The pyridazine heterocycle possesses a calculated ground-state dipole moment of approximately 4.67 Debye [1], which is substantially higher than that of pyridine (~2.2 D) and pyrimidine (~2.3 D). This elevated dipole moment arises from the asymmetric placement of the two adjacent nitrogen atoms and creates a strong molecular polarization that enhances π-π stacking interactions with aromatic residues in protein binding pockets [1]. Additionally, the high electron density localized around the second nitrogen atom in the pyridazine ring contributes to unique hydrogen-bonding patterns that cannot be replicated by pyridine or pyrazine scaffolds [2]. These computational parameters predict that 3-amino-4-pyridazinecarboxylic acid-derived ligands may achieve distinct binding conformations and improved target residency times compared to analogs built on alternative heteroaromatic cores.

Dipole Moment
Class-level
Pyridazine ~4.67 D
Pyridine ~2.2 D
Pyrimidine ~2.3 D
Enhanced π-stacking and unique binding geometries
2.1–2.5× higher dipole moment; supports distinct target engagement
Molecular Modeling Target Engagement Ligand Design

Limitations of Direct Comparative Data

A comprehensive search of the primary literature and authoritative databases reveals that high-strength, head-to-head comparative data (e.g., IC50 values, Ki measurements, in vivo PK parameters, or direct target engagement assays) specifically for 3-amino-4-pyridazinecarboxylic acid versus its closest structural analogs are currently limited. The compound is predominantly utilized as a synthetic building block and pharmaceutical intermediate rather than as a final active pharmaceutical ingredient, and consequently, its biological activity has been characterized primarily in the context of elaborated derivatives rather than as the free acid. The differentiation evidence presented in this guide relies on physicochemical measurements (solubility, pKa, thermal stability, computational electronic properties) and synthetic efficiency metrics (reaction yield) that constitute class-level inference and cross-study comparable evidence. For applications requiring direct biological activity comparisons, users should evaluate the performance of specific elaborated derivatives derived from this scaffold versus those derived from alternative heterocyclic cores. This limitation is explicitly acknowledged in accordance with the evidence admission rules for this guide.

Comparative Data Gap
Data to verify
Limited head-to-head bioactivity data
Procurement decisions rely on physicochemical evidence
Biological activity characterized primarily in elaborated derivatives
Data Transparency Procurement Decision Evidence Assessment

3-Amino-4-pyridazinecarboxylic Acid: Application Scenarios


Aqueous Bioconjugation & Enzyme Assays

The measured aqueous solubility of 21.6 mg/mL (0.155 mol/L) for 3-amino-4-pyridazinecarboxylic acid enables direct dissolution in aqueous buffers without organic co-solvents. This property is particularly valuable for bioconjugation protocols—such as NHS ester activation followed by coupling to lysine residues on proteins or antibodies—where the presence of DMSO or DMF may induce protein aggregation or denaturation. The 3-amino group serves as a convenient handle for further derivatization (e.g., diazotization, acylation, or reductive amination), while the 4-carboxylic acid can be activated for amide bond formation. The moderate solubility classification ensures that the compound remains in solution at working concentrations typical of biochemical assays (1–10 mM), facilitating reproducible reaction kinetics and minimizing precipitation artifacts.

Library Synthesis with Pyridazine Isosteres

The unique electronic properties of the pyridazine scaffold—specifically the high dipole moment (~4.67 D) and dual hydrogen-bonding capacity —make 3-amino-4-pyridazinecarboxylic acid an optimal starting material for synthesizing focused libraries where phenyl or pyridine rings have failed to achieve target potency or selectivity. The 93% synthetic yield from pyrimido[4,5-c]pyridazin-5(1H)-one [1] provides a cost-efficient entry point for parallel synthesis efforts. The orthogonal functional groups (3-amino and 4-carboxy) permit sequential derivatization strategies: the carboxylic acid can be coupled to diverse amines to generate amide libraries, while the 3-amino group can undergo reductive amination with aldehydes or acylation with acid chlorides to install additional diversity elements. This regiochemistry is particularly suited for generating compounds that explore binding conformations inaccessible to pyridine- or pyrimidine-based scaffolds.

MOF & Coordination Polymer Synthesis

The pyridazine-4-carboxylic acid scaffold, with its pKa of 2.8 and ability to form diverse coordination motifs with transition metals , positions 3-amino-4-pyridazinecarboxylic acid as a valuable ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. The adjacent nitrogen atoms in the pyridazine ring can chelate metal centers in a bidentate fashion, while the 3-amino group introduces a secondary coordination site or hydrogen-bonding donor that can direct supramolecular assembly. The thermal stability (decomposition >260°C) [1] ensures that the ligand remains intact during solvothermal synthesis conditions typically employed for MOF preparation (120–200°C). The distinct acid strength (pKa 2.8 vs. 3.0 for the 3-carboxy isomer) influences the pH-dependent coordination behavior and protonation state of the ligand during framework assembly, providing a tunable parameter for crystal engineering applications.

Route Scouting for High-Throughput Synthesis

The validated 93% yield for the conversion of pyrimido[4,5-c]pyridazin-5(1H)-one to 3-amino-4-pyridazinecarboxylic acid establishes a robust and scalable route suitable for process chemistry applications. This high-yielding transformation reduces the cost of goods and minimizes waste generation, critical considerations for kilo-scale production supporting preclinical development. The bifunctional nature of the compound—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—enables convergent synthetic strategies where the core scaffold is elaborated in a single pot via sequential activation. The compound's solid physical form at ambient temperature and defined melting point (261–263°C) [1] facilitate handling, weighing, and storage in automated synthesis platforms, reducing operator exposure and improving workflow reproducibility in high-throughput medicinal chemistry environments.

Application
Selection Property
Validation Focus
Aqueous bioconjugation & enzyme assays
Aqueous solubility & bifunctional reactivity
Reaction homogeneity & protein compatibility
Pyridazine isostere library synthesis
High dipole moment & orthogonal functional groups
Binding conformation exploration
MOF & coordination polymer synthesis
Bidentate chelation & thermal stability
Framework assembly under solvothermal conditions
Route scouting & high-throughput synthesis
High synthetic yield & solid form
Process scalability & automation fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-pyridazinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.